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Compound of Interest

Compound Name: JNJ-26489112

Cat. No.: B1673008 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
JNJ-26489112 is a broad-spectrum anticonvulsant that was under development by Johnson &

Johnson for the treatment of epilepsy.[1][2] Designed as a potential successor to topiramate, it

was engineered to exhibit fewer side effects by lacking activity against carbonic anhydrase.[1]

Despite showing promise in preclinical and early clinical studies, its development was ultimately

discontinued.[2][3] This technical guide provides a summary of the available chemical

information, pharmacological properties, and clinical trial data for JNJ-26489112.

Chemical Identity
A clear understanding of the molecular structure is fundamental for any drug candidate. The

following table summarizes the key identifiers for JNJ-26489112.
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Identifier Value Reference

IUPAC Name

(S)-N-[(6-Chloro-2,3-

dihydrobenzo[4][5]dioxin-2-

yl)methyl]sulfamide

[1]

CAS Number 871824-55-4 [1][3][4][5][6]

PubChem CID 11616111 [1]

Molecular Formula C9H11ClN2O4S [1][3][4]

Molar Mass 278.71 g·mol−1 [1]

SMILES

NS(=O)

(=O)NC[C@H]1COC2=C(O1)

C=CC(Cl)=C2

[1]

InChI Key
KXSAIQPPGSSNKX-

ZETCQYMHSA-N
[1][3][5]

Preclinical Pharmacology
In preclinical studies, JNJ-26489112 demonstrated a broad-spectrum of anticonvulsant activity

in rodent models against audiogenic, electrically-induced, and chemically-induced seizures.[4]

Its mechanism of action, while not fully elucidated, was observed to involve the inhibition of

Na+, kainate, and KCNQ2 channels to varying degrees.[4] It also moderately potentiated GABA

current and inhibited N-methyl-D-aspartic acid current.[4] This multi-target engagement was

thought to contribute to its neurostabilizing effects, leading to limited seizure spread and an

elevated seizure threshold in animal models.[4] Notably, it exhibited very weak inhibition of

human carbonic anhydrase II (CA-II) with an IC50 of 35 μM.[4]

Clinical Development and Discontinuation
JNJ-26489112 progressed into clinical trials for the treatment of epilepsy and major depressive

disorder.[1][7] However, the clinical trial for major depressive disorder was terminated in 2013

due to a "sponsor portfolio decision," and no new development has been reported since.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://dcchemicals.com/product_show-DC11115.html
https://go.drugbank.com/drugs/DB15203
https://en.wikipedia.org/wiki/JNJ-26489112
https://en.wikipedia.org/wiki/JNJ-26489112
https://synapse.patsnap.com/drug/66e424432cd345c8a59222f817dc9518
https://dcchemicals.com/product_show-DC11115.html
https://go.drugbank.com/drugs/DB15203
https://www.medchemexpress.com/jnj-26489112.html
https://en.wikipedia.org/wiki/JNJ-26489112
https://en.wikipedia.org/wiki/JNJ-26489112
https://synapse.patsnap.com/drug/66e424432cd345c8a59222f817dc9518
https://dcchemicals.com/product_show-DC11115.html
https://en.wikipedia.org/wiki/JNJ-26489112
https://en.wikipedia.org/wiki/JNJ-26489112
https://en.wikipedia.org/wiki/JNJ-26489112
https://synapse.patsnap.com/drug/66e424432cd345c8a59222f817dc9518
https://go.drugbank.com/drugs/DB15203
https://www.benchchem.com/product/b1673008?utm_src=pdf-body
https://dcchemicals.com/product_show-DC11115.html
https://dcchemicals.com/product_show-DC11115.html
https://dcchemicals.com/product_show-DC11115.html
https://dcchemicals.com/product_show-DC11115.html
https://dcchemicals.com/product_show-DC11115.html
https://www.benchchem.com/product/b1673008?utm_src=pdf-body
https://en.wikipedia.org/wiki/JNJ-26489112
https://go.drugbank.com/drugs/DB15203/clinical_trials?conditions=DBCOND0039388&phase=2&purpose=treatment&status=completed
https://en.wikipedia.org/wiki/JNJ-26489112
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673008?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A Phase 2, placebo-controlled, exploratory study evaluated the efficacy of JNJ-26489112 in

patients with photosensitive epilepsy.[8] In this study, single oral doses of 1000 mg, 2000 mg,

and 3000 mg were administered.[8] The results showed a dose-dependent effect in

suppressing the photoparoxysmal response.[8]

The following table summarizes the pharmacokinetic parameters observed in the

photosensitive epilepsy study:

Dose Mean Cmax (μg/mL) Median tmax (h)

1000 mg ~16 3.73 - 5.04

2000 mg ~28 3.73 - 5.04

3000 mg ~42 3.73 - 5.04

Data compiled from Di Prospero et al., 2014.[8]

Plasma exposure of JNJ-26489112 increased proportionally with the dose.[8] Co-

administration of JNJ-26489112 did not appear to affect the concentrations of other

antiepileptic drugs.[8]

Experimental Protocols
Due to the discontinuation of its development, detailed experimental protocols are not widely

available in the public domain. The primary source of methodological information comes from

the published clinical trial in photosensitive epilepsy.

Clinical Trial in Photosensitive Epilepsy (NCT00579384)
Objective: To evaluate the effects of JNJ-26489112 on the photic induced paroxysmal

electroencephalogram (EEG) response in patients with photosensitive epilepsy.[5][7]

Methodology:

Study Design: A multicenter, non-randomized, single-blind, within-subject, placebo-controlled

study.
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Participants: Males or postmenopausal/surgically sterile females between 18 and 60 years of

age with a firm diagnosis of idiopathic, photosensitive epilepsy.

Treatment Regimen: Subjects received a single dose of placebo on Day 1, a single dose of

JNJ-26489112 on Day 2, and a second single dose of placebo on Day 3. Doses of JNJ-
26489112 were escalated from 1000 mg to 3000 mg in different cohorts.

Primary Endpoint: Reduction or complete suppression of the photosensitivity range in

response to intermittent photic stimulation (IPS).

Pharmacokinetic Analysis: Plasma and blood samples were collected to determine the

concentrations of JNJ-26489112 and its metabolite, JNJ-38792442, using a validated LC-

MS/MS method.

Signaling Pathways and Logical Relationships
Detailed signaling pathway diagrams are not feasible due to the limited publicly available

information on the specific molecular interactions of JNJ-26489112. However, a high-level

overview of its proposed mechanism of action can be visualized.
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Click to download full resolution via product page

Caption: Proposed multi-target mechanism of action for JNJ-26489112.

Conclusion
JNJ-26489112 was a promising anticonvulsant candidate with a multi-faceted mechanism of

action. While its development was halted, the publicly available data provides valuable insights

for researchers in the field of epilepsy and neuropharmacology. The information presented in

this guide serves as a consolidated resource for understanding the chemical properties and the

outcomes of the clinical investigations of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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